Ethyl tridecanoate is a synthetic, odd-chain fatty acid ethyl ester (FAEE) primarily procured as a high-fidelity internal standard for gas chromatography-mass spectrometry (GC-MS) workflows and as a tunable organic phase change material (PCM). With a boiling point of 121–123 °C at 2.2 mmHg and a distinct stable melting transition at -0.75 °C (272.4 K), it provides predictable thermal and chromatographic behavior [1]. As a 15-carbon ester derived from a 13-carbon odd-chain fatty acid, it is structurally absent from the vast majority of natural lipid profiles[2]. This structural absence makes it a critical baseline material for quantifying fatty acid profiles in biofuels, complex food matrices, and clinical lipidomics, where avoiding overlap with endogenous lipids is a strict procurement requirement [3].
Substituting ethyl tridecanoate with common even-chain analogs, such as ethyl dodecanoate (C12) or ethyl tetradecanoate (C14), compromises quantitative accuracy in biological assays due to severe endogenous background interference[1]. Furthermore, substituting it with methyl tridecanoate in ethanol-rich matrices—such as alcoholic beverages or ethanol-based biodiesel—introduces transesterification artifacts [2]. During heated headspace extraction or prolonged storage, methyl esters can partially convert to ethyl esters in the presence of ethanol, skewing recovery rates and retention indices[3]. Procurement must specifically target the ethyl ester of the odd-chain C13 acid to ensure matrix compatibility and absolute signal specificity.
In GC-MS profiling of natural oils and biofuels, the selection of an internal standard dictates quantification accuracy. Ethyl tridecanoate provides near-zero endogenous background interference, whereas even-chain esters like ethyl dodecanoate (C12) and ethyl tetradecanoate (C14) are naturally abundant [1]. In typical plant lipid extracts, even-chain fatty acids can constitute >10-40% of the total lipid mass, completely masking the internal standard signal. Conversely, the C13 odd-chain structure of ethyl tridecanoate ensures >99% signal specificity, allowing for precise peak integration without baseline subtraction errors [2].
| Evidence Dimension | Endogenous background interference in natural lipid matrices |
| Target Compound Data | <0.1% natural abundance (Ethyl tridecanoate) |
| Comparator Or Baseline | >10-40% natural abundance (Ethyl dodecanoate / C12) |
| Quantified Difference | >99% signal specificity for the target compound |
| Conditions | GC-MS lipid profiling of plant oils and biological matrices |
Eliminates peak overlap and quantification errors in complex matrices, ensuring reliable procurement for analytical testing workflows.
When analyzing ethanol-rich samples (e.g., wine, brandy, or bioethanol), the internal standard must resist solvent-induced structural changes. Methyl tridecanoate, a common alternative, is susceptible to transesterification when exposed to ethanol during heated headspace solid-phase microextraction (HS-SPME) or prolonged storage [1]. This reaction converts a fraction of the methyl ester into the ethyl ester, distorting the internal standard concentration. Procuring ethyl tridecanoate bypasses this issue entirely, maintaining 100% structural stability and a constant retention index in ethanolic matrices [2].
| Evidence Dimension | Structural stability in ethanol-rich matrices |
| Target Compound Data | 100% stable (no transesterification artifacts) |
| Comparator Or Baseline | Partial conversion to ethyl esters (Methyl tridecanoate) |
| Quantified Difference | Zero artifact formation with the target compound |
| Conditions | Heated HS-SPME (e.g., 80 °C for 40 mins) in alcoholic matrices |
Prevents artifact formation during sample prep, making it the mandatory standard for analyzing alcoholic beverages and ethyl-biodiesel.
Beyond analytical chemistry, ethyl tridecanoate is evaluated as an organic phase change material (PCM) for sub-zero thermal energy storage. Adiabatic calorimetry reveals that the stable crystalline form of ethyl tridecanoate has a triple-point temperature of 272.4 K (-0.75 °C) and an enthalpy of fusion (ΔfusH) of 40.7 kJ/mol [1]. When compared to the shorter odd-chain analog, ethyl undecanoate (C11), which melts at 259.17 K with an enthalpy of fusion of 36.1 kJ/mol, ethyl tridecanoate provides a ~12.7% higher thermal storage capacity per mole [1]. This makes it a highly effective candidate for precision cold-chain packaging requiring near-freezing thermal buffering.
| Evidence Dimension | Enthalpy of fusion (Latent heat storage capacity) |
| Target Compound Data | 40.7 kJ/mol at 272.4 K |
| Comparator Or Baseline | 36.1 kJ/mol at 259.17 K (Ethyl undecanoate) |
| Quantified Difference | ~12.7% higher thermal storage capacity per mole |
| Conditions | Adiabatic calorimetry from 175 K to 320 K |
Provides a precise, higher-capacity latent heat storage profile for specialized cold-chain packaging and thermal regulation systems.
Directly leverages its stability in ethanol and absence in natural matrices to quantify trace volatiles in wines, spirits, and fermented foods using HS-SPME-GC-MS [1].
Utilized to accurately determine the conversion efficiency of vegetable oils into fatty acid ethyl esters (FAEEs), where its odd-chain structure prevents overlap with endogenous C16 and C18 esters [2].
Applied in advanced cold-chain logistics and thermal energy storage systems requiring a precise, high-enthalpy melting transition just below the freezing point of water (272.4 K) [3].